molecular formula C22H16N2O2 B10887715 6-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 61125-38-0

6-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B10887715
CAS No.: 61125-38-0
M. Wt: 340.4 g/mol
InChI Key: ZNWDFQWYLRNDNJ-UHFFFAOYSA-N
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Description

2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol is a complex organic compound that features an oxazole ring, a phenyl group, and a phenol group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol typically involves the condensation of 4-(5-phenyl-1,3-oxazol-2-yl)aniline with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol involves its interaction with various molecular targets. The oxazole ring and phenol group can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: A simpler oxazole derivative with similar biological activities.

    4-(5-Phenyl-1,3-oxazol-2-yl)aniline: A precursor in the synthesis of 2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol.

    Salicylaldehyde: Another precursor used in the synthesis.

Properties

CAS No.

61125-38-0

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H16N2O2/c25-20-9-5-4-8-18(20)14-23-19-12-10-17(11-13-19)22-24-15-21(26-22)16-6-2-1-3-7-16/h1-15,25H

InChI Key

ZNWDFQWYLRNDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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